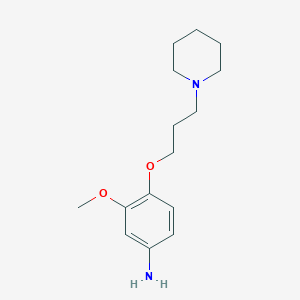

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline

Description

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is an aromatic amine derivative featuring a methoxy group at the 3-position, a piperidinylpropoxy chain at the 4-position, and a primary aniline group. This structure combines a flexible piperidine ring (a six-membered amine heterocycle) with a propoxy linker, which may enhance its ability to interact with biological targets such as ion channels or receptors.

Properties

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

3-methoxy-4-(3-piperidin-1-ylpropoxy)aniline |

InChI |

InChI=1S/C15H24N2O2/c1-18-15-12-13(16)6-7-14(15)19-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11,16H2,1H3 |

InChI Key |

XFKHKMYLKLDSFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCCCN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline typically involves the reaction of 3-methoxyaniline with 3-chloropropylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Acylation of the Aniline Group

The primary amine undergoes acylation with acyl chlorides or anhydrides. For example, reaction with propanoyl chloride forms the corresponding amide derivative ( ).

Example Reaction :

Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or pyridine

-

Temperature: 0–25°C

This reaction is critical for modifying bioactivity, as seen in derivatives targeting histone methyltransferases ( ).

Diazotization and Coupling Reactions

The aniline group can be diazotized to form diazonium salts, enabling further functionalization.

Reaction Pathway :

-

Diazotization:

-

Coupling: React with phenols or amines to form azo compounds ().

Applications :

Modifications of the Piperidine Ring

The piperidine moiety undergoes alkylation or quaternization to alter steric and electronic properties.

Example :

Impact :

Reduction and Oxidation Reactions

While the compound lacks reducible groups (e.g., nitro), intermediates in its synthesis (e.g., nitro precursors) are hydrogenated to amines.

Hydrogenation Example :

Conditions :

Nucleophilic Substitution on the Propoxy Chain

The propoxy oxygen can participate in further alkylation if activated.

Example :

Challenges :

-

Low reactivity due to electron-donating methoxy and piperidine groups

-

Requires strong bases (e.g., NaH) and polar aprotic solvents ().

Stability and Degradation

The compound is stable under standard conditions but degrades under strong acids/bases:

-

Acidic Hydrolysis : Cleavage of the propoxy chain at elevated temperatures.

-

Oxidative Degradation : Piperidine ring oxidation forms N-oxide derivatives ().

Mechanistic Insights

-

Alkylation : Proceeds via SN2 mechanism due to the primary bromide in 3-bromopropanol.

-

Acylation : The aniline’s lone pair attacks the electrophilic carbonyl carbon of acyl chlorides.

Scientific Research Applications

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is a chemical compound featuring a methoxy group, an aniline moiety, and a piperidine ring connected via a propoxy linker. It has garnered interest across various research fields because of its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound is mainly attributed to its interaction with various biological targets. Studies indicate that compounds with similar structures may exhibit certain pharmacological effects, and the structural features of the compound are believed to facilitate binding to specific receptors or enzymes.

Potential Applications

This compound and similar compounds have a range of applications across different fields:

- Medicinal Chemistry This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

- Biological Research It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

- Interaction studies These studies focus on its binding affinity to various biological targets and aim to elucidate how the compound interacts with enzymes or receptors, potentially leading to insights into its pharmacological effects. For instance, investigations into its impact on cancer cell lines have shown promising results regarding its ability to inhibit cell growth and induce apoptosis.

- Anticancer Properties Certain derivatives of aniline, such as 1,3,4-oxadiazoles, have demonstrated high potency, efficacy, and broad-spectrum antiproliferative activity against various cancer cell lines . Structural analogs of this compound have been explored for antimicrobial and anticancer properties.

- Histamine H3 Receptor Antagonists Some related compounds, such as 2-methyl-3-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)-6-(pentafluorosulfanyl) quinazolin-4(3H)-one, can modulate and antagonize H3R and may be used in treating disorders related to H3R, including narcolepsy .

- Chemical Biology Researchers use this compound to probe biological pathways and mechanisms.

- Industrial Applications It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Related Compounds

Several compounds exhibit structural similarities to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Contains a methylpiperazine ring | Potentially different pharmacokinetic profiles |

| 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | Piperazine ring with an aniline moiety | Explored for antimicrobial and anticancer properties |

| 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline | Pyrrolidine ring instead of piperidine | Unique binding properties due to pyrrolidine ring substitution. |

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations from Comparative Analysis

Heterocycle Substitution

- Piperidine vs. Pyrrolidine : Replacing the piperidine ring (6-membered) in the target compound with pyrrolidine (5-membered, as in 3-Methoxy-4-(1-pyrrolidinyl)aniline) reduces conformational flexibility and alters basicity. Piperidine’s larger ring may enhance binding to targets requiring extended hydrophobic interactions, such as ion channels .

- This could improve solubility or receptor affinity but may complicate blood-brain barrier penetration .

Linker Modifications

- Propoxy vs. Phenoxypropoxy: The phenoxypropoxy group in 3-Methoxy-4-[3-(phenoxy)propoxy]aniline introduces an aromatic, electron-withdrawing substituent.

Substituent Bulkiness

- Methylpiperazine and Isopropyl Groups : Bulkier substituents (e.g., methylpiperazine in QN-5954 or isopropyl in 4-(4-isopropylpiperazin-1-yl)-3-methoxy-aniline) may sterically hinder interactions with flat binding pockets but improve metabolic stability through steric shielding .

Pharmacological Implications

While direct data for the target compound are sparse, analogs in demonstrate N-type calcium channel inhibition, a mechanism relevant to pain management and neuroprotection. The piperidinylpropoxy chain may mimic endogenous ligands that interact with voltage-gated channels, while methoxy and aniline groups stabilize aromatic stacking interactions .

Biological Activity

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, an aniline moiety, and a piperidine ring linked via a propoxy chain. Its unique structure allows for interactions with various biological targets, which are crucial for its pharmacological effects. The molecular formula is CHNO, with potential implications for its solubility and bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have demonstrated its effectiveness against various strains, suggesting a potential role in treating infections caused by resistant organisms.

2. Anticancer Activity

The compound has shown promising anticancer properties in several studies. It has been evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. Notably, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in these cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 0.67 | Apoptosis induction |

| HCT-116 | 0.80 | Cell cycle arrest |

| MCF-7 | 0.87 | Inhibition of growth |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines using the National Cancer Institute's protocols. It exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines, with growth inhibition percentages reaching over 70% at optimal concentrations .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM, indicating strong bactericidal activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.